molecular formula C9H16O B3369056 2-Methylene-octanal CAS No. 22414-64-8

2-Methylene-octanal

Cat. No. B3369056
Key on ui cas rn: 22414-64-8
M. Wt: 140.22 g/mol
InChI Key: KWUBTLAZZWBMRT-UHFFFAOYSA-N
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Patent
US05298486

Procedure details

100 G (0.78 mmol) of n-octanal, 73 g of 36% formic aldehyde and 260 g (0.78 mol) of catalyst (aqueous diethylamine chlorhydrate; 3 mol/kg) were charged in a 3-neck flask. The mixture was heated to reflux for 1 h and distilled. The reaction product was extracted with ether, dried and concentrated to give 42.41 g of 2-hexyl-2-propenal. Extraction of the flask's residue provided yet 64 g of raw product. The aldehyde was used as such in the next step.
Quantity
0.78 mmol
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
260 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]=O>>[CH2:3]([C:2](=[CH2:10])[CH:1]=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0.78 mmol
Type
reactant
Smiles
C(CCCCCCC)=O
Name
Quantity
73 g
Type
reactant
Smiles
C=O
Name
catalyst
Quantity
260 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
distilled
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C(C=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 42.41 g
YIELD: CALCULATEDPERCENTYIELD 38775.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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